molecular formula C10H11Cl B14412987 1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene CAS No. 85483-95-0

1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene

Cat. No.: B14412987
CAS No.: 85483-95-0
M. Wt: 166.65 g/mol
InChI Key: PHXUKJRLUVDVDY-UHFFFAOYSA-N
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Description

1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene is a chemical compound with the molecular formula C10H11Cl. This compound is part of the indene family and is characterized by its unique structure, which includes a chlorine atom attached to a tetrahydro-methanoindene framework. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene typically involves the chlorination of 3a,4,7,7a-tetrahydro-1h-4,7-methanoindene. This reaction is usually carried out under controlled conditions to ensure the selective addition of the chlorine atom. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 3a,4,7,7a-tetrahydro-1h-4,7-methanoindene.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules and in the study of enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene can be compared with similar compounds, such as:

    Heptachlor: A related compound with multiple chlorine atoms, used as an insecticide.

    Chlordene: Another chlorinated indene derivative with similar structural features.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

CAS No.

85483-95-0

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

5-chlorotricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H11Cl/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-4,6-10H,5H2

InChI Key

PHXUKJRLUVDVDY-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C=CC3Cl

Origin of Product

United States

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